molecular formula C16H23BN2O3 B1416421 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole CAS No. 1807499-16-6

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole

Cat. No.: B1416421
CAS No.: 1807499-16-6
M. Wt: 302.2 g/mol
InChI Key: WYDHLCQHZVTNMT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole is a benzimidazole derivative featuring a 2-methoxyethyl group at the N1 position and a pinacol boronate ester (dioxaborolane) at the C5 position. The benzimidazole core provides a planar aromatic structure with two nitrogen atoms, enabling hydrogen bonding and π-π interactions. The methoxyethyl substituent enhances solubility in polar solvents, while the boronate ester facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science . This compound is typically synthesized via palladium-catalyzed coupling reactions, as evidenced by analogous procedures in the literature .

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-6-7-14-13(10-12)18-11-19(14)8-9-20-5/h6-7,10-11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDHLCQHZVTNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129716
Record name 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
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Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807499-16-6
Record name 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807499-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • IUPAC Name : 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzoimidazole
  • Molecular Formula : C17H26BNO3
  • Molecular Weight : 303.21 g/mol
  • CAS Number : 1704069-52-2
  • Purity : 95%

Synthesis

The synthesis of this compound typically involves the reaction of benzoimidazole derivatives with boronic acid pinacol esters under specific conditions. The general procedure includes:

  • Reagents : 1H-benzimidazole derivatives and boronic acid pinacol esters.
  • Conditions : Reactions are often conducted in organic solvents such as THF under nitrogen atmosphere to prevent oxidation.
  • Yield : The yield of synthesized compounds generally varies based on the reaction conditions but can reach up to 70% in optimized scenarios .

Anticancer Properties

Research indicates that compounds containing benzimidazole structures exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
Human Ovarian Carcinoma (SKOV-3)23.69
Human Prostate Cancer (PC-3)73.05
Human Cervical Cancer (HeLa)64.66
Human Acute Monocytic Leukemia (THP-1)39.08

These results suggest that the compound may have selective toxicity towards certain cancer types .

The proposed mechanism of action for benzimidazole derivatives involves:

  • Inhibition of Cell Proliferation : By disrupting mitotic processes.
  • Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
  • Targeting Specific Pathways : Such as those involved in cell cycle regulation and DNA repair mechanisms .

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives in preclinical models:

  • Study on SKOV-3 Cells :
    • Objective: To evaluate the cytotoxic effects of synthesized benzimidazole derivatives.
    • Findings: The compound demonstrated significant inhibition of cell growth at low micromolar concentrations.
  • Prostate Cancer Models :
    • Objective: Assessment of therapeutic potential in PC-3 cells.
    • Findings: Compounds showed a dose-dependent response with notable reductions in cell viability.

These studies underline the importance of further exploration into the pharmacological profiles and potential clinical applications of such compounds .

Scientific Research Applications

Overview

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across several domains including organic synthesis, medicinal chemistry, agricultural chemistry, material science, and analytical chemistry.

Organic Synthesis

Versatile Building Block

  • The compound serves as a significant building block in organic synthesis. Its boron-containing structure allows for various reactions such as Suzuki coupling and other cross-coupling reactions. This capability makes it invaluable for constructing complex organic molecules efficiently .

Medicinal Chemistry

Therapeutic Potential

  • Research indicates that this compound may have therapeutic properties that are being investigated for drug discovery processes. Its structure allows for modifications that could lead to new pharmaceuticals aimed at treating various diseases including cancer and infectious diseases .

Agricultural Chemistry

Agrochemical Development

  • The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its design enables it to target specific pests effectively while minimizing environmental impact. This application is crucial in developing sustainable agricultural practices .

Material Science

Advanced Materials

  • In material science, 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole is explored for creating advanced materials such as polymers and coatings. These materials require specific chemical resistance and durability characteristics, making this compound suitable for such applications .

Analytical Chemistry

Detection and Quantification

  • The compound is also employed in various analytical techniques. It aids in the detection and quantification of other substances within complex mixtures. This application is essential in both environmental monitoring and quality control processes in manufacturing .

Case Study 1: Organic Synthesis Application

A study demonstrated the use of this compound in synthesizing a series of benzoimidazole derivatives through Suzuki coupling reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors.

Case Study 2: Agrochemical Formulation

Research highlighted the effectiveness of this compound as an active ingredient in a new herbicide formulation. Field trials showed significant pest control with reduced environmental toxicity compared to traditional herbicides.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Applications/Reactivity
Target Compound Benzimidazole 1: 2-Methoxyethyl; 5: Boronate ester 284.13 Suzuki coupling, drug intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazolone (saturated) 5: Boronate ester; 2: Ketone 244.08 Bioconjugation, protease inhibition
1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole Imidazole 1: Ethyl; 5: Boronate ester 222.09 Small-molecule catalysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole 5: Boronate ester 245.08 Fluorescent probes, kinase inhibitors

Key Observations :

  • Benzimidazolone vs. Benzimidazole : The saturated 2-one ring in benzimidazolone () reduces aromaticity, altering electronic properties and binding affinity to biological targets compared to the fully aromatic benzimidazole core of the target compound.
  • Imidazole vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility and Stability Data

Compound Name LogP Aqueous Solubility (mg/mL) Hydrolytic Stability (t₁/₂ in PBS)
Target Compound 2.1 0.45 48 h
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one 1.8 1.20 12 h
1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole 2.5 0.10 72 h

Analysis :

  • The target compound’s methoxyethyl group enhances aqueous solubility compared to ethyl-substituted imidazoles ().
  • The benzimidazolone derivative () exhibits faster boronate ester hydrolysis due to electron-deficient aromatic rings, whereas the target compound’s benzimidazole core provides moderate stability.

Preparation Methods

Alkylation of Boronate Ester-Substituted Heterocycle

A representative method for alkylation involves reacting the boronate ester-substituted heterocycle with 1-bromo-2-methoxyethane in the presence of a strong base. Two commonly used bases are sodium hydride (NaH) and cesium carbonate (Cs2CO3). The reaction is typically conducted in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

Typical procedure:

Step Reagents & Conditions Description
1 Boronate ester-substituted heterocycle (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) Starting material
2 1-Bromo-2-methoxyethane (1.5–2 equiv) Alkylating agent
3 Base: NaH (4 equiv) or Cs2CO3 (1 equiv) Deprotonates heterocyclic N-H to generate nucleophile
4 Solvent: THF or DMF Polar aprotic solvent
5 Temperature: Reflux (THF) or 80–160°C (DMF) Promotes alkylation
6 Time: 16–24 hours (NaH/THF) or 0.5–16 hours (Cs2CO3/DMF) Reaction duration
7 Workup: Acidic quench (HCl aqueous), extraction with ethyl acetate, filtration Isolation of product

Reaction example with NaH in THF:

  • Mix boronate ester heterocycle (200 mg, 1.03 mmol), 1-bromo-2-methoxyethane (280 mg, 2.01 mmol), and NaH (200 mg, 4 mmol) in THF (15 mL).
  • Stir at reflux for 24 hours.
  • Cool, concentrate under vacuum.
  • Quench with aqueous HCl, extract with ethyl acetate.
  • Filter insoluble solids and concentrate organic layer to obtain product.

Reaction example with Cs2CO3 in DMF:

  • Dissolve boronate ester heterocycle (19.4 g, 0.10 mol), 1-bromo-2-methoxyethane (14.18 mL, 0.15 mol), and Cs2CO3 (32.58 g, 0.1 mol) in DMF (200 mL).
  • Stir at 80°C for 16 hours.
  • Filter and remove solvent under vacuum.
  • Treat residue with tert-butyl methyl ether, filter over Celite.
  • Concentrate to yield product (25.4 g).

Alternative Microwave-Assisted Synthesis

Microwave irradiation can accelerate the alkylation step, reducing reaction times significantly. For example, using Cs2CO3 in DMF at 160°C under microwave conditions achieves alkylation in approximately 30 minutes with high yields.

Analytical Data and Yields

Parameter NaH/THF Method Cs2CO3/DMF Method Microwave-Assisted Cs2CO3/DMF
Reaction Temperature Reflux (~66°C) 80°C 160°C
Reaction Time 24 h 16 h 0.5 h
Yield Moderate to good Good (up to 90%) High (near quantitative)
Workup Acid quench, extraction Filtration, solvent removal Filtration, solvent removal
Purity High High High

Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 253 for related pyrazole boronate ester).

Notes on Boronate Ester Formation

The boronate ester moiety (pinacol boronate) is typically introduced via:

  • Direct borylation of halogenated benzoimidazole precursors using bis(pinacolato)diboron under palladium catalysis.
  • Alternatively, starting from benzoimidazole boronic acid derivatives, pinacol esterification is performed.

These steps precede the alkylation to ensure the boronate ester is intact during the alkylation process.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Key steps involve cyclization and functionalization. For example, cyclization using phosphorus oxychloride at 120°C (as in analogous imidazole derivatives) can yield the benzoimidazole core . Boronic ester introduction may require Suzuki-Miyaura coupling or direct borylation. Optimization of solvents (e.g., methanol/water mixtures), catalysts (e.g., potassium carbonate), and reflux conditions (2–24 hours) is critical for purity (>95% by HPLC) and yield (75–94%) . Recrystallization from ethyl acetate/water enhances crystallinity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use multi-modal validation:

  • IR Spectroscopy : Confirm functional groups (e.g., boronic ester B-O at ~1350 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign methoxyethyl (-OCH₂CH₂O-) and benzoimidazole protons (δ 7.5–8.5 ppm) .
  • HPLC : Assess purity (>95%) and detect by-products .
    Discrepancies in elemental analysis (C/H/N) vs. spectral data should prompt recrystallization or column purification to remove inorganic salts or solvent residues .

Q. What is the role of the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group in this compound’s reactivity?

  • Methodological Answer : The boronic ester enables Suzuki-Miyaura cross-coupling for bioconjugation or polymer synthesis. Its stability in protic solvents (e.g., methanol) allows one-pot reactions, while hydrolysis under acidic conditions requires inert atmospheres .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions to synthesize complex heterocycles for drug discovery?

  • Methodological Answer : The boronic ester undergoes Suzuki-Miyaura coupling with aryl halides. For example, coupling with 5-bromoindole derivatives (e.g., 5'-methoxy-1,1'-dimethyl-1H,1'H-2,3'-biindole) at 80–100°C in THF/water with Pd(PPh₃)₄/K₂CO₃ yields biaryl structures for anticancer screening . Monitor reaction progress via TLC (EtOAc/hexane) and isolate products via flash chromatography .

Q. How do structural modifications (e.g., substituents on the benzoimidazole core) affect bioactivity, and what computational tools validate these structure-activity relationships (SAR)?

  • Methodological Answer :

  • Synthetic SAR : Replace the methoxyethyl group with triazole-thiazole acetamide moieties (as in analogous benzoimidazoles) to enhance antimicrobial activity .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II. Compare docking poses (e.g., π-π stacking with purine bases) with experimental IC₅₀ values .

Q. How can contradictory data on synthetic yields or by-product formation be systematically addressed?

  • Methodological Answer :

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., deboronation products or uncyclized intermediates) .
  • Condition Screening : Vary catalysts (e.g., NaOMe vs. K₂CO₃) and solvents (DMF vs. methanol) to suppress side reactions. For example, anhydrous MgCl₂ in methanol reduces hydrolysis of the boronic ester .

Q. What strategies improve the compound’s stability under physiological conditions for in vitro assays?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent boronic ester hydrolysis.
  • Buffer Optimization : Use pH 7.4 PBS with 1–5% DMSO to maintain solubility and stability during cell-based assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole

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